molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde

Cat. No.: B580234
CAS No.: 1269801-73-1
M. Wt: 234.174
InChI Key: XLEJUPBJXSNAGP-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is an organic compound that features a trifluoroethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate aldehyde precursor. One common method involves the use of 2-(2,2,2-trifluoroethoxy)phenol and chloroacetaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]acetic acid.

    Reduction: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]ethanol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is unique due to the presence of both a trifluoroethoxy group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEJUPBJXSNAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-[2-(2,2,2-Trifluoro-ethoxy)-phenoxy]-ethanol (XIV) (6 g, 0.025 moles) was added to dichloromethane (60 ml). To this solution sodium bicarbonate (1.2 g, in 10 ml water) was added. Reaction mixture was cooled to 0° C. and potassium bromide (0.24 g in 1 ml of water) and TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.02 g, 0.13 mmole) were added in single lot. To this reaction mixture sodium hypochlorite solution (45 ml of 12.5% w/v) was added over a period of 15 minutes at 0-5° C. Continued stirring of reaction mass at 0-5°. After completion of reaction, organic layer was separated. The aqueous layer was extracted with dichloromethane. Combined organic layer was washed with 10% aqueous sodium hydroxide solution, followed by brine. The organic layer was dried over sodium sulphate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (5/95) as eluent to give 0.40 g of (VIII) as colourless solid, melting at 57-58° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (0.73 ml, 8 mmole) in Dichloromethane (7 ml) was cooled below −70° C. Then charged DMSO (1.2 ml) below −70° C. To the reaction mixture was added, solution of 2-[2-(2,2,2-Trifluoro-ethoxy)-phenoxy]-ethanol (XIV) (1.0 g, 4 mmole) in Dichloromethane (10 ml) over a period of 10 minutes below −50° C. Triethylamine (2.3 ml, 0.016 mole) was added below −70° C. Reaction mixture was quenched in cold water and the product was extracted with Dichloromethane (10 ml). Organic layer was washed with aqueous sodium bicarbonate solution followed by washing with water. Dried the organic layer over sodium sulphate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (5/95) as eluent to give 0.6 g of (VIII) as colourless solid, melting at 57-58° C.
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four

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